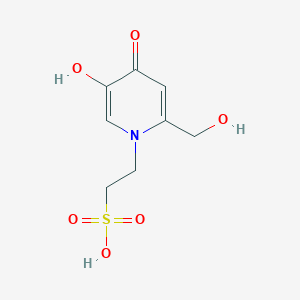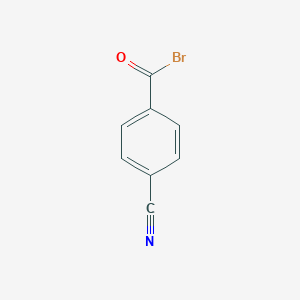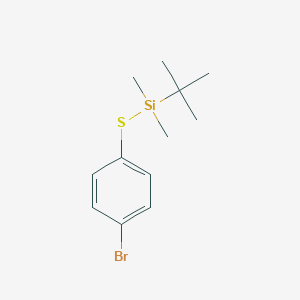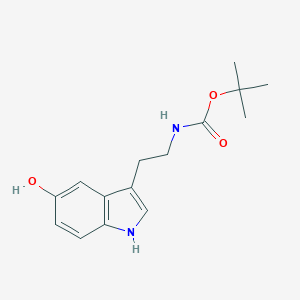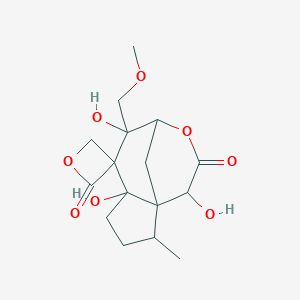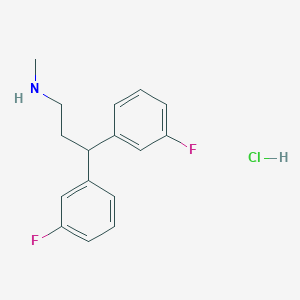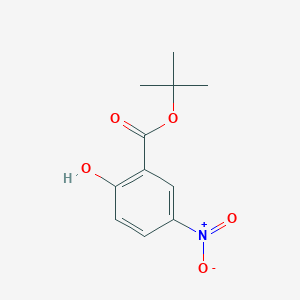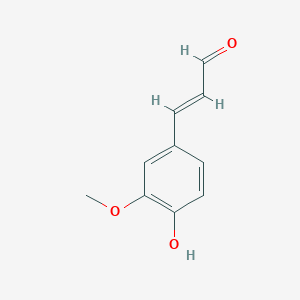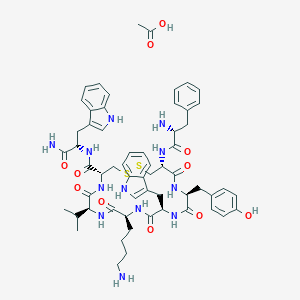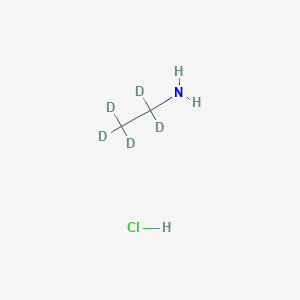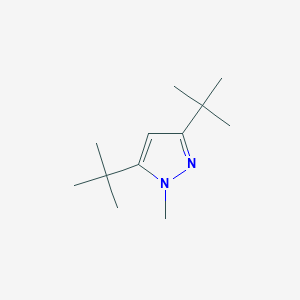
1-Methyl-3,5-di-t-butylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,5-di-t-butylpyrazole (MDBP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MDBP belongs to the family of pyrazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
1-Methyl-3,5-di-t-butylpyrazole is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. Specifically, 1-Methyl-3,5-di-t-butylpyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 1-Methyl-3,5-di-t-butylpyrazole can reduce inflammation and pain. Additionally, 1-Methyl-3,5-di-t-butylpyrazole has been shown to interact with certain receptors in the brain, which may contribute to its analgesic and anxiolytic effects.
Effets Biochimiques Et Physiologiques
1-Methyl-3,5-di-t-butylpyrazole has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 1-Methyl-3,5-di-t-butylpyrazole has been shown to reduce pain and inflammation, as well as exhibit anxiolytic effects. Additionally, 1-Methyl-3,5-di-t-butylpyrazole has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-3,5-di-t-butylpyrazole.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-3,5-di-t-butylpyrazole has several advantages for use in lab experiments. It is easy to synthesize, has good stability, and exhibits excellent charge transport properties. Additionally, 1-Methyl-3,5-di-t-butylpyrazole has been shown to have low toxicity, making it a safe material for use in biological studies. However, one limitation of 1-Methyl-3,5-di-t-butylpyrazole is its limited solubility in certain solvents, which may make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 1-Methyl-3,5-di-t-butylpyrazole. One area of interest is the development of new organic electronic devices based on 1-Methyl-3,5-di-t-butylpyrazole. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-3,5-di-t-butylpyrazole, as well as its potential applications in the field of medicine. Finally, the synthesis of new derivatives of 1-Methyl-3,5-di-t-butylpyrazole may lead to the development of compounds with improved properties and applications.
Méthodes De Synthèse
1-Methyl-3,5-di-t-butylpyrazole can be synthesized by the reaction of 3,5-di-t-butyl-1H-pyrazole with methyl iodide in the presence of a base. The synthesis of 1-Methyl-3,5-di-t-butylpyrazole has been optimized to obtain high yields and purity. The method is simple, efficient, and cost-effective, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-Methyl-3,5-di-t-butylpyrazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-Methyl-3,5-di-t-butylpyrazole is in the field of organic electronics. 1-Methyl-3,5-di-t-butylpyrazole has been shown to exhibit excellent charge transport properties, making it a suitable material for the fabrication of organic field-effect transistors (OFETs). OFETs based on 1-Methyl-3,5-di-t-butylpyrazole have shown high mobility, low threshold voltage, and good stability, making them ideal for use in electronic devices.
Propriétés
Numéro CAS |
141665-18-1 |
|---|---|
Nom du produit |
1-Methyl-3,5-di-t-butylpyrazole |
Formule moléculaire |
C12H22N2 |
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
3,5-ditert-butyl-1-methylpyrazole |
InChI |
InChI=1S/C12H22N2/c1-11(2,3)9-8-10(12(4,5)6)14(7)13-9/h8H,1-7H3 |
Clé InChI |
HOPUBWIABHRCKQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NN1C)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=NN1C)C(C)(C)C |
Autres numéros CAS |
141665-18-1 |
Synonymes |
1-methyl-3,5-ditert-butyl-pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
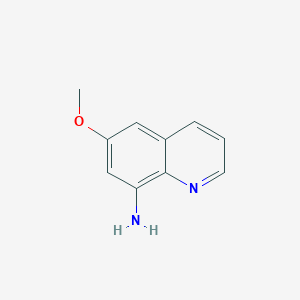
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
